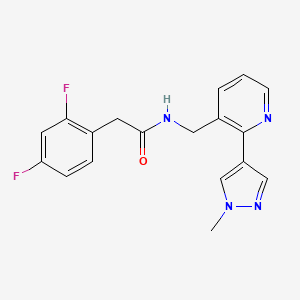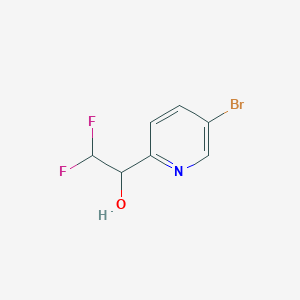
2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-
Vue d'ensemble
Description
“2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-” is a type of organoheterocyclic compound . It is used as a pharmaceutical intermediate . This compound was originally part of the Alfa Aesar product portfolio .
Chemical Reactions Analysis
The specific chemical reactions involving “2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-” are not detailed in the available resources. As a pharmaceutical intermediate, it’s likely involved in various synthesis processes .Applications De Recherche Scientifique
1. Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure was optimized using density functional theory (DFT), and its non-linear optical properties were determined. This compound's interaction with pBR322 plasmid DNA and its antimicrobial activities were also explored (Vural & Kara, 2017).
2. Synthesis and Biological Evaluation
Another study focused on the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, a compound similar to the subject chemical. The synthesized compounds were evaluated against a series of tumor-cell lines and various viruses, although no significant biological activity was found (Hemel et al., 1994).
3. Application in Catalysis and Polymerization
The compound was also investigated in the context of palladium-catalyzed Suzuki cross-coupling reactions. Density functional theory studies were carried out to explore the potential of pyridine derivatives as chiral dopants for liquid crystals. These derivatives also showed anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
4. Volumetric Properties in Aqueous Solutions
A comparative study of the volumetric properties of 2-pyridinemethanol and its derivatives in aqueous solutions was conducted. This study focused on the density, excess volumes of mixing, and partial molar volumes, providing insights into the interactions between these molecules and water (Kul et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “5-Bromo-2-(difluoromethyl)pyridine”, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .
Orientations Futures
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11-3-4)6(12)7(9)10/h1-3,6-7,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDGDSRQXARPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(C(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)
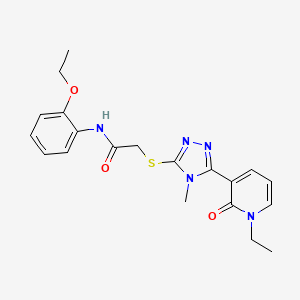
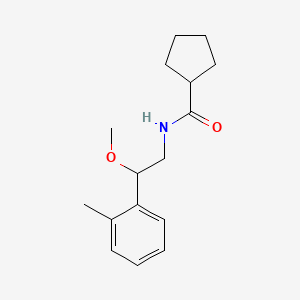
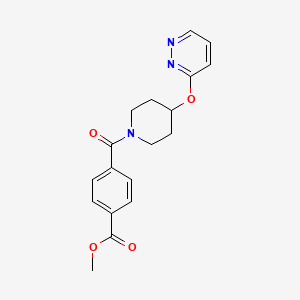
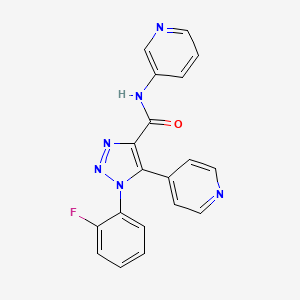
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)
![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)
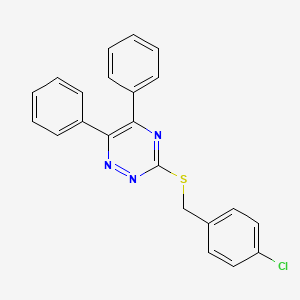
![7-(4-Chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2822804.png)
![N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2822807.png)
![1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2822809.png)
![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)
